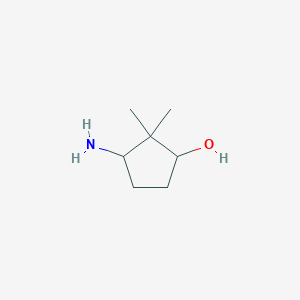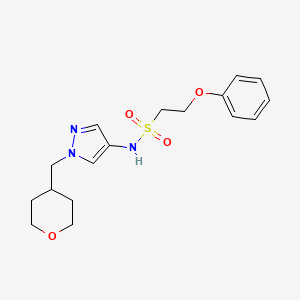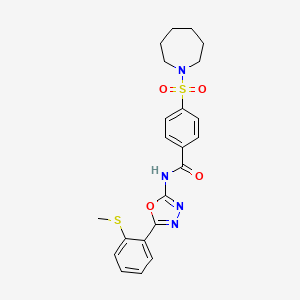
3-Amino-2,2-dimethylcyclopentanol
Overview
Description
Amino alcohols like “3-Amino-2,2-dimethylcyclopentanol” typically contain both an amino (-NH2) and alcohol (-OH) functional group. They are often used as precursors in the synthesis of other compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or addition, and reduction . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of such a compound would likely feature a cyclopentane ring (a five-membered carbon ring) with two methyl groups (CH3) attached to one carbon, an alcohol group (-OH) attached to a second carbon, and an amino group (-NH2) attached to a third carbon .Chemical Reactions Analysis
Amino alcohols can participate in a variety of chemical reactions. They can act as both bases and nucleophiles due to the presence of the amino group. The alcohol group can be deprotonated to form an alkoxide, which is a strong nucleophile and base .Physical And Chemical Properties Analysis
Amino alcohols are usually colorless and crystalline. They have high melting points and are soluble in water and slightly soluble in alcohol .Scientific Research Applications
- Cyclopropene as a Synthesis Component Researchers have explored the synthesis and application of 3-Amino-2,2-dimethylcyclopentanol by studying cyclopropene derivatives. For instance, methyl 3,3-dimethylcyclopropene-1-carboxylate undergoes cycloaddition with enamines, yielding 2-aminobicyclo[2.1.0]pentane derivatives. These derivatives can further transform into 3-cyclopentenols. Such compounds play a crucial role in synthetic organic chemistry.
- Metal-Organic Frameworks (MOFs) for Sulfur Removal In environmental applications, researchers have utilized zinc-based metal–organic frameworks (MOFs), such as IRMOF-3, as adsorbents for removing sulfur compounds. The interaction between the amino group in MOFs and sulfur atoms is essential for effective adsorption. This highlights the relevance of amino-functionalized compounds like 3-Amino-2,2-dimethylcyclopentanol in environmental remediation.
- Synthesis of Water-Soluble Amino Derivatives Scientists have developed water-soluble amino derivatives, including 3-amino-pentan-1,5-diol. These compounds find applications in various fields, such as pharmaceuticals, where water solubility is critical. Thimma Rawalpally et al. detailed the synthesis of such derivatives, emphasizing their potential in drug design and formulation.
- Access to structurally diversified 3-aminodeoxy sugars is essential for new drug development. Researchers have synthesized various unnatural 3-aminodeoxy sugars and explored their glycosylation with aglycons. This method allows attachment of 3-aminodeoxy sugars to natural products or drugs, opening avenues for drug discovery .
Glycosylation with Aglycons
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-2,2-dimethylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5(8)3-4-6(7)9/h5-6,9H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEFQQMJGAWEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,2-dimethylcyclopentanol | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2478118.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)


![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2478124.png)
![(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide](/img/structure/B2478126.png)



![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide](/img/structure/B2478134.png)

![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478136.png)